(S)-Cyclopropyl(2-propoxyphenyl)methanamine is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a propoxyphenyl moiety attached to a methanamine backbone. Its molecular formula is and it has a molecular weight of approximately 205.30 g/mol. This compound is notable for its potential biological activity, particularly as a selective agonist for serotonin receptors, specifically the 5-HT2C receptor, which plays a crucial role in regulating mood and appetite .
The compound can be classified as an amine due to its methanamine component. It falls under the category of cyclopropyl derivatives, which are known for their unique reactivity and biological properties. The synthesis of (S)-Cyclopropyl(2-propoxyphenyl)methanamine typically begins with cyclopropylmethylamine and 2-propoxybenzaldehyde, utilizing various chemical reactions to achieve the final product .
The synthesis of (S)-Cyclopropyl(2-propoxyphenyl)methanamine involves several key steps:
(S)-Cyclopropyl(2-propoxyphenyl)methanamine has a distinct molecular structure that can be represented as follows:
The stereochemistry of this compound is significant, as the (S) configuration may influence its biological activity compared to its (R) counterpart .
(S)-Cyclopropyl(2-propoxyphenyl)methanamine can undergo various chemical reactions typical of amines and aromatic compounds:
Reagents commonly used in reactions involving (S)-Cyclopropyl(2-propoxyphenyl)methanamine include:
The mechanism of action for (S)-Cyclopropyl(2-propoxyphenyl)methanamine primarily involves its interaction with serotonin receptors. As a selective agonist for the 5-HT2C receptor, it may modulate neurotransmitter release, impacting mood regulation and appetite control. This interaction occurs through binding at the receptor site, leading to downstream signaling effects that influence physiological responses .
Relevant data on melting point, boiling point, and density are often specific to the synthesized form and purity levels .
(S)-Cyclopropyl(2-propoxyphenyl)methanamine has garnered interest in medicinal chemistry due to its potential applications in pharmacology:
The stereoselective construction of the cyclopropylmethanamine core represents a critical challenge in synthesizing pharmaceutically relevant compounds like (S)-cyclopropyl(2-propoxyphenyl)methanamine. Modern approaches leverage transition metal catalysis and organocatalysis to achieve high enantiomeric excess. Chiral iron porphyrin catalysts, particularly (+)-D4-(por)FeCl, enable asymmetric cyclopropanation of aryl alkenes using in situ-generated α-diazoacetonitrile, achieving >99% yield and 98% ee under optimized conditions [10]. This method demonstrates exceptional efficiency with turnover numbers (TON) reaching 35,000 – rivaling engineered biocatalysts while offering broader substrate compatibility [10].
Alternative routes employ chiral auxiliaries or resolution-recycling processes exemplified in duloxetine synthesis, where (S)-mandelic acid resolves racemic alcohols through diastereomeric crystallization. The unreacted enantiomer undergoes epimerization for recycling, minimizing material waste [4]. For cyclopropylmethanamines targeting 5-HT2C receptors, stereochemical precision is paramount as the (S)-enantiomer typically exhibits superior receptor affinity and selectivity compared to its (R)-counterpart or racemic mixtures [9].
Table 1: Enantioselective Cyclopropanation Performance of Catalytic Systems
Catalyst System | Substrate | Yield (%) | ee (%) | TON | Conditions |
---|---|---|---|---|---|
(+)-D4-(por)FeCl | Styrene | 99 | 98 | 35,000 | 0°C, MeIm additive |
Engineered Mb (H64V,V68A) | Styrene | 95 | >99 | 46,800 | Aqueous buffer, 25°C |
β-(S)-chiral-porFeCl | 4-Cl-Styrene | 85 | 81 | 1,200 | RT, slow-addition |
CPA A9 | Calixarene | 91 | 97 | 2,000 | DCM, 20°C |
The 2-propoxybenzene moiety is typically installed via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. SNAr reactions employ activated aryl halides (e.g., 2-fluorobenzaldehyde) with sodium propoxide in polar aprotic solvents like DMF, achieving >90% yield at 80°C [4]. For non-activated arenes, copper-catalyzed Ullmann etherification enables C–O coupling between bromoarenes and propanol derivatives under mild conditions (60–80°C) with minimal racemization risk to adjacent chiral centers [6].
Regioselectivity challenges arise when multiple phenolic groups exist, as seen in calix[4]arene systems. Here, chiral phosphoric acid (CPA)-catalyzed desymmetrization achieves ortho-selective amination without disturbing the propoxy group, maintaining 97% ee in the final product [6]. The propoxy chain's conformational rigidity also influences stereochemical outcomes in subsequent cyclopropanation steps, with n-propyl providing optimal steric and electronic properties for 5-HT2C receptor binding [9].
Cyclopropane ring formation employs two dominant strategies: carbene transfer to styrenes and cyclopropanol ring expansion. Iron porphyrin-catalyzed carbene insertion using α-diazoacetonitrile generated in situ from aminoacetonitrile hydrochloride and NaNO2 delivers nitrile-functionalized cyclopropanes in 93:7 dr and 97% ee [10]. This method is highly scalable, as demonstrated by a 10 mmol synthesis of 3,4-difluorophenylcyclopropyl nitrile with 88% ee using only 0.002 mol% catalyst [10].
Photochemical approaches leverage electrophotocatalysis to generate radical intermediates under milder conditions. While avoiding transition metals, these methods currently exhibit lower stereoselectivity (<80% ee) and require specialized equipment [3]. Hybrid photoelectrochemical systems show promise for stereoretentive functionalization but remain underdeveloped for cyclopropylmethanamine synthesis [3].
Table 2: Cyclopropanation Method Comparison for Precursor Synthesis
Method | Reagent | Diastereoselectivity (dr) | Enantioselectivity (ee) | Scale Feasibility |
---|---|---|---|---|
Fe-porphyrin catalysis | in situ CH₂NCN | 93:7 | Up to 98% | >10 mmol demonstrated |
Rh₂(S-DOSP)₄ catalysis | Ethyl diazoacetate | 95:5 | 94% | <1 mmol typical |
Photochemical activation | Diethyl bromomalonate | 3:1 | <80% | Limited |
Biocatalytic (P411 variant) | EDA | >500:1 | 99% | Requires fermentation |
Final enantiopurification of (S)-cyclopropyl(2-propoxyphenyl)methanamine employs diastereomeric salt crystallization or chiral stationary phase (CSP) chromatography. CSP-HPLC using amylose- or cellulose-derived columns (e.g., Chiralpak AD-H) resolves racemic mixtures with >99% ee but suffers from low throughput and high solvent consumption [4] [8]. Semi-preparative applications require specialized equipment, limiting kilogram-scale production [8].
Kinetic resolution via enantioselective acylation catalyzed by immobilized lipases (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer, leaving the desired (S)-amine with 98% ee. However, maximum yield is theoretically capped at 50% without racemization recycling [4]. The resolution-racemization-recycle (RRR) approach overcomes this limitation: Unwanted (R)-enantiomer undergoes in situ racemization using aldehydes as racemizing agents, enabling yields >70% while maintaining >99% ee [4] [8].
Table 3: Enantiopurification Methods for (S)-Cyclopropyl(2-propoxyphenyl)methanamine
Method | Key Agent | Max Yield (%) | Typical ee (%) | Throughput |
---|---|---|---|---|
Diastereomeric salt crystallization | (S)-Mandelic acid | 50 | >99 | High (kg/day) |
CSP-HPLC | Amylose tris(3,5-DMP) | 100* | >99 | Low (g/day) |
Kinetic resolution (CAL-B) | Vinyl acetate | 50 | 98 | Moderate |
RRR process | (S)-CSA/ salicylaldehyde | 85 | 99 | Industrial |
** Requires multiple cycles **
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: